molecular formula C10H11N4Na3O11P2 B15197535 Inosine 5'-diphosphate, TrisodiuM salt

Inosine 5'-diphosphate, TrisodiuM salt

Cat. No.: B15197535
M. Wt: 494.13 g/mol
InChI Key: CPIQGMJSIPVOOS-BCYSCTGWSA-K
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Description

Inosine 5’-diphosphate, Trisodium Salt is a nucleotide derivative that plays a crucial role in various biochemical processes. It is a sodium salt form of inosine diphosphate, which is involved in energy transfer and signal transduction within cells. The compound has the molecular formula C10H11N4Na3O11P2 and a molecular weight of 494.13 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Inosine 5’-diphosphate, Trisodium Salt can be synthesized from inosine monophosphate through phosphorylation reactions. The process typically involves the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or pyrophosphate in the presence of a suitable base like triethylamine. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of Inosine 5’-diphosphate, Trisodium Salt often involves microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce inosine monophosphate, which is then converted to inosine diphosphate through enzymatic phosphorylation. The product is subsequently purified and crystallized to obtain the trisodium salt form .

Chemical Reactions Analysis

Types of Reactions: Inosine 5’-diphosphate, Trisodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Inosine 5’-diphosphate, Trisodium Salt has a wide range of applications in scientific research:

Mechanism of Action

Inosine 5’-diphosphate, Trisodium Salt exerts its effects primarily through its role in nucleotide metabolism. It acts as a substrate for various enzymes involved in phosphorylation and dephosphorylation reactions. The compound is also involved in signal transduction pathways, where it modulates the activity of protein kinases and other signaling molecules. The molecular targets include nucleoside diphosphatase and other enzymes that regulate nucleotide levels within cells .

Comparison with Similar Compounds

Uniqueness: Inosine 5’-diphosphate, Trisodium Salt is unique due to its specific role in energy transfer and signal transduction. Unlike its monophosphate and triphosphate counterparts, it serves as an intermediate in various biochemical pathways, making it a valuable tool in research and industrial applications .

Properties

Molecular Formula

C10H11N4Na3O11P2

Molecular Weight

494.13 g/mol

IUPAC Name

trisodium;[[(2R,4S,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C10H14N4O11P2.3Na/c15-6-4(1-23-27(21,22)25-26(18,19)20)24-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;/h2-4,6-7,10,15-16H,1H2,(H,21,22)(H,11,12,17)(H2,18,19,20);;;/q;3*+1/p-3/t4-,6?,7+,10-;;;/m1.../s1

InChI Key

CPIQGMJSIPVOOS-BCYSCTGWSA-K

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@H](C([C@H](O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+]

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+]

Origin of Product

United States

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